1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine
CAS No.: 1052559-51-9
Cat. No.: VC5002088
Molecular Formula: C11H10F3N3S
Molecular Weight: 273.28
* For research use only. Not for human or veterinary use.
![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine - 1052559-51-9](/images/structure/VC5002088.png)
Specification
CAS No. | 1052559-51-9 |
---|---|
Molecular Formula | C11H10F3N3S |
Molecular Weight | 273.28 |
IUPAC Name | 2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C11H10F3N3S/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |
Standard InChI Key | WSFGGVPEMHNJKG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C(=CC=N2)N)SC(F)(F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular and Structural Properties
The compound’s IUPAC name, 2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]pyrazol-3-amine, reflects its core structure: a pyrazole ring with an amine group at position 5 and a 4-(trifluoromethylsulfanyl)benzyl substituent at position 1 . Key identifiers include:
The trifluoromethylsulfanyl (-SCF₃) group enhances lipophilicity and metabolic stability, making the compound suitable for biological applications .
Spectral and Physicochemical Data
Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (152.2 Ų) and [M+Na]⁺ (161.3 Ų), suggest moderate polarity . While experimental melting and boiling points are unavailable, analogues like 1-(4-fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exhibit melting points of 109–112°C , indicating that similar pyrazole derivatives are solids at room temperature.
Synthetic Methodologies
Pyrazole Ring Formation
The synthesis of 5-aminopyrazoles commonly involves condensation reactions between β-ketonitriles and hydrazines . For example, hydrazine reacts with β-ketonitriles under acidic or basic conditions to form the pyrazole core, with the amine group introduced via subsequent reduction or substitution .
Functionalization with Trifluoromethylsulfanyl Groups
The trifluoromethylsulfanyl group is typically introduced through nucleophilic aromatic substitution. A phenyl halide intermediate reacts with trifluoromethylthiolate (CF₃S⁻) in the presence of a copper or palladium catalyst . This step is critical for achieving regioselectivity, as competing reactions may yield undesired sulfoxide or sulfone byproducts .
Industrial-Scale Production Challenges
Industrial synthesis requires optimizing reaction conditions to minimize waste and maximize yield. Continuous flow reactors and solvent recycling systems are employed to address the high cost of fluorine-containing reagents . Purification via column chromatography or recrystallization ensures >95% purity, as reported in commercial catalogs .
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
The trifluoromethylsulfanyl group undergoes oxidation to sulfoxides (R-SO-CF₃) or sulfones (R-SO₂-CF₃) using agents like m-chloroperbenzoic acid . Conversely, the amine group at position 5 can be acetylated or alkylated to modulate bioavailability .
Electrophilic Substitution
The electron-deficient aromatic ring participates in nitration and halogenation reactions. For instance, bromination at the para position of the benzyl group has been reported in analogues , though regioselectivity depends on the directing effects of the -SCF₃ group .
Applications in Medicinal Chemistry
Enzyme Inhibition
5-Aminopyrazoles are known inhibitors of kinases and proteases. The trifluoromethylsulfanyl group in this compound enhances binding affinity to hydrophobic enzyme pockets, as seen in analogues targeting p56 Lck kinases .
Antimicrobial and Antifungal Activity
Derivatives such as 5-amino-1,3-dimethylpyrazole-4-carboxamide exhibit antifungal properties , suggesting potential applications for this compound in combating resistant pathogens.
Drug Metabolism and Pharmacokinetics
The -SCF₃ group improves metabolic stability by resisting cytochrome P450-mediated oxidation, a feature critical for oral drug candidates .
Industrial and Research Use Cases
Materials Science
Incorporating the compound into polymers enhances thermal stability, as fluorine-sulfur bonds resist radical degradation .
Analytical Reference Standards
High-purity batches (≥95%) are marketed for use as chromatographic standards or isotopic labeling studies .
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